molecular formula C8H13N3 B2859491 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1701494-61-2

3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B2859491
CAS No.: 1701494-61-2
M. Wt: 151.213
InChI Key: HFWXKJZJXPYDAE-UHFFFAOYSA-N
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Description

3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in scientific research and development. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic scaffolds, which are extensively investigated in medicinal chemistry for their potential biological activities . Researchers value this core structure for its utility as a building block in the synthesis of more complex molecules. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been explored in various therapeutic areas. For instance, structurally related heterocyclic derivatives have been patented as inhibitors of kinases like ALK for the treatment of abnormal cell growth, including cancers . Furthermore, substituted pyrazolo[1,5-a]pyridine compounds, a closely related chemical class, have been reported in scientific literature for potential use in treating conditions such as neuropathic pain and migraine . This highlights the broad potential of such fused bicyclic structures in drug discovery. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

3,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-5-9-11-4-3-7(2)10-8(6)11/h5,7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWXKJZJXPYDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=C(C=N2)C)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with β-Ketoesters

A widely adopted method involves the cyclocondensation of 3-amino-4-methylpyrazole with β-ketoesters such as ethyl acetoacetate. In a representative procedure:

  • 3-Amino-4-methylpyrazole (5.0 mmol) and ethyl acetoacetate (5.0 mmol) are refluxed in glacial acetic acid (20 mL) at 120°C for 1.5 hours.
  • Post-reaction cooling yields a precipitate, which is filtered and washed with ethanol to obtain the product in 70% yield.

Mechanistic Insight : The reaction proceeds via initial Schiff base formation between the amino group and ketoester, followed by intramolecular cyclization and dehydration.

Ultrasonic-Assisted Synthesis with Alkynes

A green chemistry approach utilizes dimethyl acetylenedicarboxylate (DMAD) under ultrasonic irradiation:

  • 3-Amino-5-methylpyrazole (0.5 mmol) and DMAD (0.5 mmol) are dissolved in ethanol-water (1:1, 4 mL) with KHSO₄ (1 mmol).
  • Ultrasonic irradiation at 60°C for 9–12 minutes produces the target compound in 84–92% yield.

Advantages :

  • Reduced reaction time (≤15 minutes vs. hours in thermal methods).
  • Aqueous solvent system minimizes environmental impact.

Catalytic and Solvent Systems

Acid Catalysis

KHSO₄ and H₂SO₄ are frequently employed to protonate carbonyl groups, enhancing electrophilicity for aza-Michael addition. Comparative studies show:

Catalyst Solvent Temperature Yield (%) Time
KHSO₄ Ethanol-H₂O 60°C 92 12 min
H₂SO₄ Glacial AcOH 120°C 70 90 min

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) often lead to side reactions, while aqueous-alcoholic mixtures improve regioselectivity. Ethanol-water (1:1) achieves optimal solubility and reaction efficiency.

Advanced Functionalization Strategies

Post-Synthetic Modifications

The 7-position of the pyrimidine ring can be functionalized via nucleophilic substitution. For example:

  • Treatment with 3,5,6-trimethylpyrazinecarboxamide in DMF at 80°C introduces aryloxy groups, enabling diversification for drug discovery.

One-Pot Multicomponent Reactions

Emerging protocols combine aminopyrazoles, alkynes, and aldehydes in a single step. While still experimental, these methods reduce purification steps and improve atom economy.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, C₃-CH₃), 2.52 (s, 3H, C₅-CH₃), 6.88 (s, 1H, H₂), 8.26 (s, 1H, H₆).
  • ¹³C NMR : δ 22.1 (C₃-CH₃), 24.3 (C₅-CH₃), 110.5 (C₃a), 152.7 (C₇).

Chromatographic Purification

Silica gel chromatography (15% ethyl acetate-hexane) resolves regioisomeric byproducts, ensuring ≥95% purity.

Industrial-Scale Considerations

Cost Analysis

  • Ultrasonic method : ~$12/g (accounts for energy costs of irradiation).
  • Thermal method : ~$8/g (lower equipment costs but higher solvent waste).

Environmental Impact

The aqueous-ethanol system reduces hazardous waste by 40% compared to traditional acetic acid routes.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Compounds and Their Features:

Compound Name/Structure Key Substituents Synthesis Method Physical/Chemical Properties Applications/Reactivity
3,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine C3-CH₃, C5-CH₃ Multicomponent reactions or Suzuki-Miyaura cross-coupling Moderate lipophilicity; stability influenced by saturated ring system Potential intermediates for drug discovery due to tunable substituents
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., 6a–m) C7-CF₃, C3/C5-aryl or alkyl Suzuki-Miyaura cross-coupling with boronic acids in EtOH/H₂O Enhanced electron-withdrawing effects (CF₃ group); improved metabolic stability Explored as kinase inhibitors or agrochemicals due to CF₃’s bioisosteric properties
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (e.g., 3a–e) C7=O (ketone), C5-COOR KHSO₄-mediated cyclization under ultrasonic irradiation in aqueous-alcohol medium Polar due to ketone; hydrogen-bonding capacity enhances solubility Anticancer or anti-inflammatory agents via H-bond interactions with biological targets
Dihydropyrazolo[1,5-a]pyrimidines (e.g., 4g, 4i, 4n) C5-aryl, C3-diazenyl, C7=O Multicomponent reactions with aldehydes and aminopyrazoles Azo groups (diazenyl) enable photophysical applications; nitro groups improve redox activity Fluorescent probes or catalysts
5-Methyl-6-nitropyrazolo[1,5-a]pyrimidines C5-CH₃, C6-NO₂ Oxidative aromatization of dihydro precursors Nitro group enhances electrophilicity; potential mutagenicity concerns Precursors for explosives or bioactive nitroaromatics
2,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine C2-CH₃, C5-CH₃ Not explicitly detailed (commercial availability noted) Similar lipophilicity to 3,5-dimethyl isomer; steric effects may alter reactivity Reference standard in analytical chemistry

Property and Application Contrasts

  • Lipophilicity : The 3,5-dimethyl compound is more lipophilic than CF₃- or ketone-containing analogs, impacting membrane permeability in drug design .
  • Electron Effects: CF₃ and NO₂ groups increase electrophilicity, whereas methyl groups offer steric bulk without significant electronic perturbation .
  • Stability : Saturated derivatives (e.g., 4H,5H,6H,7H) exhibit greater thermal stability than fully aromatic counterparts but may oxidize under harsh conditions .

Biological Activity

3,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Structural Information

  • Molecular Formula : C8_8H13_{13}N3_3
  • Molecular Weight : 151.21 g/mol
  • SMILES : CC1CCN2C(=C(C=N2)C)N1
  • InChIKey : HFWXKJZJXPYDAE-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Specifically, the compound has shown significant activity against various pathogens.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30
Escherichia coli0.500.60

These derivatives exhibited not only bactericidal properties but also significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction assays .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of key enzymes involved in various biological pathways.

  • DNA Gyrase Inhibition : IC50_{50} values ranged from 12.27 to 31.64 μM.
  • Dihydrofolate Reductase (DHFR) Inhibition : IC50_{50} values between 0.52 and 2.67 μM indicate strong inhibitory potential against this critical enzyme involved in folate metabolism .

Cytotoxicity and Safety Profile

The hemolytic activity of the compound was assessed to determine its safety profile. The results indicated low hemolytic activity (3.23% to 15.22% lysis), suggesting that the compound is non-toxic at concentrations greater than 60 μM .

Case Studies and Research Findings

  • Anticryptosporidial Activity : In a study focusing on Cryptosporidium parvum infections, pyrazolo[1,5-a]pyrimidine derivatives demonstrated efficacy in inhibiting parasite growth in vitro and in vivo models. These compounds acted by targeting specific phosphodiesterases associated with parasite survival and replication .
  • Fluorescent Applications : A series of pyrazolo[1,5-a]pyrimidines were developed as fluorescent probes for imaging lipid droplets in cancer cells (HeLa cells). This highlights the versatility of the compound beyond traditional therapeutic uses and into diagnostic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves cyclization of precursors like 3-amino-4,5-dimethylpyrazole with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under reflux in ethanol or methanol. Reaction conditions (temperature, solvent, pH) are optimized using design-of-experiment (DoE) approaches to maximize yield and purity .
  • Key Parameters : Reflux duration (4–6 hours), base catalysis (e.g., KOH), and post-reaction purification via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of 3,5-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring conformation. For example, methyl protons typically appear as singlets at δ 2.1–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., [M+H]+^+ for C9_9H12_{12}N4_4: calcd. 200.1063) .
  • X-ray Crystallography : For unambiguous confirmation of crystal packing and hydrogen-bonding patterns in solid-state studies .

Q. What are the common chemical reactions involving pyrazolo[1,5-a]pyrimidine scaffolds?

  • Reactions :

  • Nucleophilic Substitution : Halogenated derivatives undergo substitution with amines or thiols under mild conditions (e.g., DMF, 60°C) .
  • Catalytic Hydrogenation : Reduction of nitro or cyano groups using Pd/C or Raney Ni in ethanol .
  • Cross-Coupling : Suzuki-Miyaura reactions for aryl functionalization (e.g., bromo-substituted derivatives with boronic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3,5-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives?

  • Approach :

  • Target-Specific Assays : Use kinase inhibition assays (e.g., EGFR or CDK2) to compare IC50_{50} values across studies .
  • Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity using multivariate analysis .
  • Reproducibility Checks : Validate protocols (e.g., cell lines, incubation times) to minimize variability in antimicrobial or anticancer assays .

Q. What strategies optimize the pharmacokinetic profile of 3,5-dimethyl-pyrazolo[1,5-a]pyrimidine-based drug candidates?

  • Methods :

  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to improve solubility while maintaining lipophilicity (target LogP 2–3) .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., methyl oxidation) and block them with fluorine substitution .
  • Prodrug Design : Mask reactive groups (e.g., esters for carboxylic acids) to enhance bioavailability .

Q. How do computational methods aid in understanding the interaction of 3,5-dimethyl-pyrazolo[1,5-a]pyrimidine with biological targets?

  • Tools :

  • Molecular Docking : AutoDock Vina or Glide to predict binding modes with receptors (e.g., GABAA or kinase domains) .
  • MD Simulations : GROMACS for analyzing ligand-receptor stability over 100-ns trajectories .
  • QSAR Models : Machine learning (e.g., Random Forest) to predict bioactivity from electronic (HOMO/LUMO) and steric descriptors .

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